2-Dodecenoic acid

Übersicht

Beschreibung

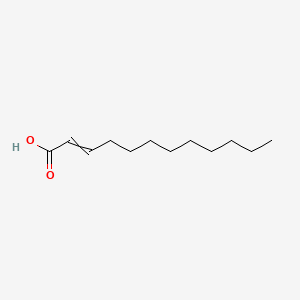

2-Dodecenoic acid, also known as this compound, is a mono-unsaturated fatty acid with a single cis double bond located at the second carbon from the carboxyl end. It is a member of the medium-chain fatty acids, which typically contain between 6 and 12 carbon atoms. This compound is found in various natural sources, including certain seed oils and animal fats.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-lauroleic acid can be achieved through several methods. One common approach involves the partial hydrogenation of lauric acid, which introduces a double bond at the desired position. This process typically requires a catalyst such as palladium on carbon and is conducted under controlled hydrogen pressure and temperature conditions.

Industrial Production Methods: In industrial settings, 2-lauroleic acid can be produced through the ozonolysis of longer-chain unsaturated fatty acids, followed by reductive workup. This method allows for the selective cleavage of double bonds and the formation of the desired product. The reaction conditions often involve the use of ozone gas and a reducing agent such as zinc or dimethyl sulfide.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Dodecenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone, leading to the formation of shorter-chain carboxylic acids.

Reduction: Hydrogenation of 2-lauroleic acid using catalysts like palladium or nickel results in the formation of lauric acid.

Substitution: The carboxyl group of 2-lauroleic acid can be esterified or amidated using alcohols or amines in the presence of acid or base catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.

Reduction: Hydrogen gas with palladium or nickel catalysts.

Substitution: Alcohols or amines with acid or base catalysts.

Major Products Formed:

Oxidation: Shorter-chain carboxylic acids.

Reduction: Lauric acid.

Substitution: Esters or amides of 2-lauroleic acid.

Wissenschaftliche Forschungsanwendungen

Microbiological Applications

1.1 Biofilm Inhibition

BDSF has been shown to effectively inhibit the formation of biofilms by Candida albicans, a common fungal pathogen. Research indicates that at concentrations of 30 µM, BDSF can reduce germ-tube formation by approximately 70% without inhibiting yeast growth. Furthermore, at 300 µM, it significantly represses yeast growth and reduces biofilm formation by about 90% .

Case Study: Inhibition of Candida albicans

- Objective : To evaluate the efficacy of BDSF against C. albicans biofilm formation.

- Methodology : Biofilms were formed using static microtitre plates, and the effects of BDSF were assessed through absorbance measurements and microscopic evaluations.

- Findings : BDSF reduced biofilm formation significantly and downregulated key genes associated with hyphal growth (HWP1 and ALS3) by up to 90% .

Quorum Sensing in Bacteria

BDSF functions as a quorum sensing signal in Burkholderia cenocepacia, regulating various phenotypic traits such as biofilm formation and motility. This signaling molecule plays a crucial role in interspecies communication, influencing the behavior of surrounding microbial communities .

Table 1: Effects of BDSF on Quorum Sensing

| Phenotype Regulated | Effect of BDSF |

|---|---|

| Biofilm Formation | Inhibition |

| Motility | Modulation |

| Virulence Factors | Downregulation |

Agricultural Applications

BDSF's role in microbial interactions extends to agriculture, where it can influence plant health by modulating the behavior of plant-associated bacteria. For instance, it has been observed that BDSF can enhance the competitive abilities of beneficial microbes against pathogens, thereby promoting plant growth and resilience .

Antimicrobial Properties

The antibacterial properties of BDSF make it a candidate for developing new antimicrobial agents. Its ability to disrupt biofilm structures not only applies to fungal pathogens but also to bacterial infections, suggesting potential therapeutic applications in treating chronic infections associated with biofilms .

Case Study: Antimicrobial Efficacy

- Objective : To assess the antimicrobial activity of BDSF against polymicrobial infections.

- Methodology : In vitro assays were conducted with various bacterial strains.

- Findings : BDSF demonstrated a dose-dependent reduction in bacterial viability and biofilm formation, indicating its potential as an antimicrobial agent .

Therapeutic Potential

Research into the therapeutic applications of BDSF is ongoing, particularly regarding its use in treating fungal infections and enhancing host immune responses. Its ability to inhibit virulence factors in pathogenic fungi positions it as a promising candidate for further investigation in clinical settings .

Wirkmechanismus

The mechanism by which 2-lauroleic acid exerts its effects involves its interaction with cellular membranes and enzymes. The cis double bond in its structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a ligand for certain receptors and enzymes, modulating their activity and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Oleic acid: A longer-chain mono-unsaturated fatty acid with a double bond at the ninth carbon.

Myristoleic acid: A 14-carbon mono-unsaturated fatty acid with a double bond at the fifth carbon.

Palmitoleic acid: A 16-carbon mono-unsaturated fatty acid with a double bond at the ninth carbon.

Uniqueness of 2-Lauroleic Acid: 2-Dodecenoic acid is unique due to its medium-chain length and the position of its double bond. This combination imparts distinct physical and chemical properties, such as lower melting points and specific reactivity patterns, making it suitable for specialized applications in various fields.

Biologische Aktivität

2-Dodecenoic acid, also known as cis-2-dodecenoic acid (BDSF), is a long-chain fatty acid that plays significant roles in microbial communication and pathogenesis. It is primarily recognized for its function as a quorum-sensing signal in various Gram-negative bacteria, particularly within the Burkholderia and Pseudomonas genera. This article explores the biological activities of this compound, focusing on its mechanisms of action, effects on microbial virulence, and potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its double bond at the second carbon position of a dodecenoic acid chain. Its molecular formula is C12H22O2, and it belongs to the class of alpha,beta-unsaturated monocarboxylic acids .

Quorum Sensing

BDSF functions as a diffusible signal factor (DSF) that mediates interspecies and intraspecies communication among bacteria. It influences various physiological processes, including biofilm formation, virulence factor production, and motility. The signaling pathway involves the interaction with specific receptors, such as RpfR in Burkholderia cenocepacia, which links the perception of BDSF to cyclic di-GMP turnover, a secondary messenger involved in biofilm regulation .

Modulation of Virulence

Research indicates that BDSF modulates the virulence of pathogenic bacteria like Pseudomonas aeruginosa. For instance, exogenous application of BDSF has been shown to enhance the biofilm formation and antibiotic resistance of P. aeruginosa, particularly under stress conditions . BDSF's role in promoting virulence is crucial for understanding polymicrobial infections, especially in cystic fibrosis patients where P. aeruginosa often coexists with other pathogens.

Inhibition of Fungal Growth

BDSF exhibits antifungal properties, particularly against Candida albicans. Studies have demonstrated that it inhibits germ tube formation and biofilm development in this yeast species, suggesting potential applications in treating fungal infections .

Impact on Biofilm Dynamics

The presence of BDSF significantly affects biofilm dynamics across different bacterial species. For example, it has been reported that BDSF enhances biofilm dispersal in Burkholderia cenocepacia, which can be beneficial for controlling biofilm-associated infections .

Case Studies

Research Findings

Recent studies have highlighted the multifaceted roles of BDSF beyond simple signaling:

- Biofilm Formation : BDSF influences not only its own species but also alters the behavior of other bacteria within polymicrobial communities.

- Antibiotic Resistance : The presence of BDSF has been linked to increased tolerance to antibiotics such as polymyxins in Pseudomonas aeruginosa biofilms .

- Inter-Kingdom Communication : BDSF has shown effects on fungal pathogens, indicating its potential role in broader ecological interactions .

Eigenschaften

IUPAC Name |

dodec-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWGRNGPMLVJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871073 | |

| Record name | 2-Dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4412-16-2 | |

| Record name | 2-Dodecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.